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Compound of Interest

Compound Name:
4-Isopropylthiazole-2-carboxylic

acid

Cat. No.: B123513 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Isopropylthiazole-2-carboxylic acid (CAS No. 300831-06-5), a key intermediate in the

synthesis of advanced therapeutic agents, including Hepatitis C virus (HCV) NS3/4A protease

inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the

field of drug development, offering a detailed examination of its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics. Given the absence of

publicly available experimental spectra, this guide leverages predictive models and

comparative data from analogous structures to provide a robust analytical framework.

Molecular Structure and Physicochemical
Properties
4-Isopropylthiazole-2-carboxylic acid possesses a core thiazole ring, a five-membered

aromatic heterocycle containing sulfur and nitrogen atoms. This ring is substituted with an

isopropyl group at the 4-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of 4-Isopropylthiazole-2-carboxylic acid
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Property Value Source

Molecular Formula C₇H₉NO₂S [1]

Molecular Weight 171.22 g/mol [1]

Appearance White to off-white solid [1]

Predicted Boiling Point 309.4 ± 35.0 °C [1]

Predicted Density 1.270 ± 0.06 g/cm³ [1]

Predicted pKa 0.52 ± 0.10 [1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; N1 [label="N",

pos="1.5,-0.5!"]; C3 [label="C", pos="0.3,-1!"]; S1 [label="S", pos="-0.8,-0.5!"];

C4 [label="C", pos="-0.3,-2.2!"]; O1 [label="O", pos="0.3,-3.2!"]; O2 [label="OH",

pos="-1.3,-2.5!"];

C5 [label="C", pos="2.2,1.5!"]; H1 [label="H", pos="2.5,0.8!"]; C6 [label="C", pos="1.5,2.5!"]; H2

[label="H", pos="1.2,3.2!"]; H3 [label="H", pos="2.2,2.8!"]; H4 [label="H", pos="0.8,2.2!"]; C7

[label="C", pos="3.5,1.8!"]; H5 [label="H", pos="3.8,1.1!"]; H6 [label="H", pos="4.2,2.1!"]; H7

[label="H", pos="3.2,2.5!"];

H8 [label="H", pos="2.1,-0.8!"];

// Bonds C1 -- C2; C2 -- N1; N1 -- C3; C3 -- S1; S1 -- C1;

C3 -- C4; C4 -- O1 [style=double]; C4 -- O2;

C2 -- C5; C5 -- H1; C5 -- C6; C6 -- H2; C6 -- H3; C6 -- H4; C5 -- C7; C7 -- H5; C7 -- H6; C7 --

H7;

C1 -- H8; } Caption: 2D structure of 4-Isopropylthiazole-2-carboxylic acid.

Predicted ¹H and ¹³C NMR Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 4-
Isopropylthiazole-2-carboxylic acid in a standard solvent like DMSO-d₆ are presented below.

These predictions are based on established chemical shift theory and data from structurally

similar thiazole derivatives.

Table 2: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 - 14.0 Singlet (broad) 1H -COOH

~8.10 Singlet 1H Thiazole C5-H

~3.20 Septet 1H -CH(CH₃)₂

~1.30 Doublet 6H -CH(CH₃)₂

Table 3: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~162.0 -COOH

~158.0 Thiazole C2

~155.0 Thiazole C4

~120.0 Thiazole C5

~33.0 -CH(CH₃)₂

~23.0 -CH(CH₃)₂

Rationale Behind Predictions:

Carboxylic Acid Proton (-COOH): The acidic proton of a carboxylic acid is typically observed

as a broad singlet in the downfield region of the ¹H NMR spectrum, often between 10-13

ppm. Its exact chemical shift is sensitive to concentration and solvent.
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Thiazole Ring Proton (C5-H): Protons on aromatic heterocyclic rings like thiazole appear in

the aromatic region (7-9 ppm). The specific chemical shift is influenced by the electronic

effects of the substituents.

Isopropyl Group Protons (-CH(CH₃)₂): The methine proton (-CH) of the isopropyl group is

expected to be a septet due to coupling with the six equivalent methyl protons. The methyl

protons (-CH₃) will appear as a doublet due to coupling with the single methine proton.

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of a carboxylic acid typically

resonates in the range of 160-185 ppm in the ¹³C NMR spectrum.

Thiazole Ring Carbons (C2, C4, C5): The carbon atoms of the thiazole ring have

characteristic chemical shifts. C2, being adjacent to two heteroatoms, is generally the most

downfield.

Isopropyl Group Carbons (-CH(CH₃)₂): The aliphatic carbons of the isopropyl group will

appear in the upfield region of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 4-Isopropylthiazole-2-carboxylic acid are

listed below.

Table 4: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

2500-3300 Broad O-H
Stretching (in

carboxylic acid)

~2970 Medium-Strong C-H Stretching (aliphatic)

~1700-1725 Strong C=O
Stretching (carboxylic

acid)

~1600 Medium C=N
Stretching (thiazole

ring)

~1450 Medium C-H Bending (aliphatic)

~1200-1300 Strong C-O
Stretching (carboxylic

acid)

Interpretation of IR Data:

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H

stretching band that often overlaps with the C-H stretching region. This broadening is due to

strong hydrogen bonding between the carboxylic acid molecules.

A strong and sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl

(C=O) stretch in a carboxylic acid dimer.

The C-O stretching vibration of the carboxylic acid is also a strong band, typically found in

the 1200-1300 cm⁻¹ region.

The spectrum will also show characteristic absorptions for the C-H bonds of the isopropyl

group and the C=N bond of the thiazole ring.

Mass Spectrometry (MS) and Fragmentation Pattern
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. For 4-Isopropylthiazole-2-carboxylic acid, the molecular ion peak

([M]⁺) would be expected at an m/z of 171.
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Predicted Fragmentation Pathway:

dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded,

fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [color="#202124"];

M [label="[M]⁺˙\nm/z = 171"]; F1 [label="[M - H₂O]⁺˙\nm/z = 153"]; F2 [label="[M -

COOH]⁺\nm/z = 126"]; F3 [label="[M - C₃H₇]⁺\nm/z = 128"];

M -> F1 [label="- H₂O"]; M -> F2 [label="- COOH"]; M -> F3 [label="- C₃H₇"]; } Caption:

Predicted major fragmentation pathways for 4-Isopropylthiazole-2-carboxylic acid.

Key Fragmentation Mechanisms:

Loss of Water (-H₂O): The molecular ion may lose a molecule of water, although this is not

always a major fragmentation pathway for carboxylic acids.

Loss of the Carboxyl Group (-COOH): A common fragmentation for carboxylic acids is the

loss of the carboxyl group as a radical, leading to a fragment with m/z 126.

Loss of the Isopropyl Group (-C₃H₇): Cleavage of the bond between the thiazole ring and the

isopropyl group can result in the loss of a propyl radical, giving a fragment at m/z 128.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed in this

guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Isopropylthiazole-2-carboxylic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR

tube.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b123513?utm_src=pdf-body
https://www.benchchem.com/product/b123513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process the data with appropriate phasing and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 100 MHz spectrometer, 1024 or more scans, relaxation delay of 2-5

seconds.

Process the data with appropriate phasing and baseline correction.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded,

fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#34A853"];

Sample [label="Dissolve Sample\nin Deuterated Solvent"]; H1_NMR [label="Acquire ¹H NMR

Spectrum"]; C13_NMR [label="Acquire ¹³C NMR Spectrum"]; Process [label="Process

Data\n(Phasing, Baseline Correction)"]; Analyze [label="Analyze Spectra\n(Chemical Shifts,

Integration, Multiplicity)"];

Sample -> H1_NMR; Sample -> C13_NMR; H1_NMR -> Process; C13_NMR -> Process;

Process -> Analyze; } Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total

reflectance (ATR) crystal.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.
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Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer via a direct insertion probe or gas

chromatograph.

Use a standard electron energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic

characteristics of 4-Isopropylthiazole-2-carboxylic acid. While experimental data is not

currently available in the public domain, the predictive analysis presented here, based on

fundamental spectroscopic principles and data from analogous compounds, offers a valuable

resource for the identification and characterization of this important synthetic intermediate. The

provided protocols outline the standard methodologies for obtaining experimental data, which

would be essential for confirming these predictions.
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To cite this document: BenchChem. [Spectroscopic Characterization of 4-Isopropylthiazole-
2-carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123513#spectroscopic-data-for-4-isopropylthiazole-
2-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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